molecular formula C15H18N4O3 B2793170 1-(4-methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea CAS No. 1105199-22-1

1-(4-methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea

Cat. No.: B2793170
CAS No.: 1105199-22-1
M. Wt: 302.334
InChI Key: QHCGOYCZRMZMPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a urea-based compound featuring a 4-methoxyphenyl group and a pyridazinone moiety linked via a propyl chain. The urea core serves as a critical pharmacophore, while the methoxyphenyl and pyridazinone groups likely influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-22-13-7-5-12(6-8-13)18-15(21)16-9-3-11-19-14(20)4-2-10-17-19/h2,4-8,10H,3,9,11H2,1H3,(H2,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCGOYCZRMZMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C15H16N2O4
  • Molecular Weight : 288.31 g/mol
  • CAS Number : 1283109-02-3
  • IUPAC Name : 4-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid

The compound features a urea moiety linked to a 4-methoxyphenyl group and a pyridazinone structure, which are critical for its biological activity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyridazinones have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that modifications in the pyridazinone structure could enhance antiproliferative effects against specific cancer cell lines, suggesting a promising avenue for developing targeted cancer therapies .

Antiinflammatory Properties

Compounds with similar structural characteristics have been evaluated for their anti-inflammatory effects. In vitro studies revealed that these compounds can inhibit pro-inflammatory cytokines and enzymes, such as COX-2, which are pivotal in the inflammatory response. The anti-inflammatory activity was assessed through assays measuring the inhibition of nitric oxide production in macrophages, indicating a potential therapeutic role in treating inflammatory diseases .

TRPV1 Antagonism

Recent findings suggest that related compounds may act as antagonists of the TRPV1 receptor, which is involved in pain sensation and thermoregulation. For example, analogs have been shown to selectively inhibit capsaicin-induced activation of TRPV1 with high potency (IC50 values in the nanomolar range). This selectivity is crucial for minimizing side effects typically associated with broad-spectrum TRPV1 antagonists .

Research Findings and Case Studies

StudyFocusKey Findings
Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation; structure-activity relationship (SAR) analysis indicated potential for targeted therapy.
Anti-inflammatory EffectsInhibition of COX-2 and reduction of nitric oxide production; suggests therapeutic potential in inflammatory conditions.
TRPV1 AntagonismHigh-affinity antagonism with selective inhibition; potential for pain management with reduced side effects.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cytokine Modulation : By inhibiting pro-inflammatory cytokines, it can reduce inflammation and associated pain.
  • Receptor Interaction : Its interaction with TRPV1 receptors suggests a mechanism for analgesic effects without the common adverse reactions of existing pain medications.

Comparison with Similar Compounds

Structural Analogues of Urea Derivatives

(a) 1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13)
  • Structure : MK13 contains a urea group linked to a 3,5-dimethoxyphenyl aromatic ring and a 4-methylpyrazole moiety.
  • Key Differences: Substituents: The target compound has a single 4-methoxyphenyl group, whereas MK13 features two methoxy groups at the 3,5-positions. Heterocycle: MK13 incorporates a pyrazole ring instead of pyridazinone. Pyrazole derivatives are known for hydrogen-bonding capabilities, which may alter target selectivity compared to pyridazinone-containing compounds.
  • Synthesis: MK13 is synthesized via condensation of ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate with 3-isopropyl-1H-pyrazol-5-amine in acetic acid .
(b) N-[3-(10H-Phenothiazin-1-yl)propyl]urea Derivatives
  • Structure: These compounds feature a phenothiazine core linked to urea via a propyl chain.
  • Substituents: Derivatives include substituted aromatic aldehydes, leading to azetidinecarboxamide products with varied pharmacological profiles .
(c) 1-(3-(1H-Imidazol-1-yl)propyl)-3-(4-(6-(Cyclohexylmethoxy)-9H-purin-2-ylamino)phenyl)urea (S24)
  • Structure : S24 combines urea with an imidazole-propyl linker and a purine-based substituent.
  • Key Differences: Heterocycles: The purine moiety (a bicyclic system with nitrogen atoms) may enhance kinase inhibition, as seen in Nek2-targeted compounds. Synthesis: Prepared via coupling of 6-(cyclohexylmethoxy)-2-fluoro-9H-purine with a urea precursor in trifluoroethanol .
(d) 899926-58-0 (N-{3-[4-(2-Fluorophenyl)piperazin-1-yl]propyl}-N'-(4-methoxyphenyl)urea)
  • Structure : This analog includes a piperazine ring and a 2-fluorophenyl group.
  • Key Differences: Basic Center: Piperazine introduces a basic nitrogen, improving water solubility compared to the pyridazinone-containing target compound. Fluorine Substituent: The 2-fluorophenyl group may enhance metabolic stability and receptor binding .

Physicochemical and Pharmacological Comparisons

Compound Core Structure Key Substituents Potential Pharmacological Role
Target Compound Urea + pyridazinone 4-Methoxyphenyl, propyl linker Enzyme inhibition (speculative)
MK13 Urea + pyrazole 3,5-Dimethoxyphenyl, 4-methyl Unknown (structural analog)
Phenothiazine-Urea Urea + phenothiazine Azetidinecarboxamide derivatives CNS modulation (speculative)
S24 Urea + purine Imidazole, cyclohexylmethoxy Nek2 kinase inhibition
899926-58-0 Urea + piperazine 2-Fluorophenyl, 4-methoxyphenyl Receptor modulation (e.g., serotonin)

Key Observations :

  • Pyridazinone vs. Pyrazole/Purine: The pyridazinone group in the target compound may offer unique hydrogen-bonding interactions compared to pyrazole (MK13) or purine (S24), affecting target selectivity.
  • Synthetic Routes: Condensation and coupling reactions are common, but starting materials (e.g., purines, phenothiazines) dictate structural diversity .

Q & A

Basic Research Questions

Q. What are the key structural features of 1-(4-methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea, and how do they influence its biological activity?

  • Structural Features :

  • A 4-methoxyphenyl group (electron-donating methoxy substituent enhances solubility and modulates receptor interactions).
  • A pyridazinone ring (6-oxo group contributes to hydrogen bonding and enzymatic inhibition potential).
  • A urea linkage (stabilizes interactions with biological targets via hydrogen bonding).
    • Implications :
      The combination of aromatic and heterocyclic moieties suggests potential interactions with kinases, GPCRs, or enzymes. The urea group may act as a pharmacophore for binding to catalytic sites .

Q. What synthetic routes are commonly employed for this compound, and what challenges arise during purification?

  • Synthesis Steps :

Pyridazinone Core Formation : Cyclization of diketones or hydrazine derivatives under acidic/basic conditions .

Propyl Linker Introduction : Alkylation or nucleophilic substitution to attach the propyl chain to the pyridazinone ring .

Urea Formation : Reaction of an isocyanate with a primary amine (e.g., 4-methoxyaniline) under anhydrous conditions .

  • Purification Challenges :

  • Byproduct removal (e.g., unreacted intermediates) via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) .

Q. Which spectroscopic methods are critical for characterizing this compound, and how are they applied?

  • 1H/13C NMR : Confirm the urea linkage (NH protons at δ 8–10 ppm) and aromatic/heterocyclic protons .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and NH vibrations (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis using Design of Experiments (DoE)?

  • Key Parameters :

FactorRangeOptimal Condition
Temperature60–100°C80°C (balances reaction rate and side reactions)
Catalyst Loading0.5–2 mol%1 mol% (maximizes yield without excess waste)
SolventDMF, THF, AcetonitrileDMF (polar aprotic solvent enhances nucleophilicity)
  • Methodology :
    Use a fractional factorial design to screen variables, followed by response surface modeling (RSM) to identify optimal conditions .

Q. How should researchers address contradictory data in biological assays (e.g., varying IC50 values across studies)?

  • Potential Causes :

  • Assay variability (e.g., cell line differences, ATP concentrations in kinase assays) .
  • Compound purity (HPLC >98% recommended; impurities may antagonize activity) .
    • Resolution Strategies :
  • Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic assays).
  • Compare structural analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives) to isolate substituent effects .

Q. What computational approaches are recommended to predict target interactions and validate mechanisms?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to pyridazinone-sensitive targets (e.g., PDE inhibitors) .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories (AMBER or GROMACS) .
  • Validation : Correlate computational predictions with SPR or ITC binding data .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

  • Experimental Design :

  • Hydrolysis Studies : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; monitor degradation via HPLC .
  • Oxidative Stability : Expose to H2O2 (0.3% v/v) and analyze by LC-MS for oxidized metabolites .
    • Key Findings :
      Urea derivatives are prone to hydrolysis at extreme pH; propyl linker stability varies with substitution .

Q. What strategies are effective for designing derivatives with improved pharmacokinetic properties?

  • Structural Modifications :

DerivativeModificationImpact
Fluorophenyl Replace methoxy with fluorineEnhanced metabolic stability (CYP450 resistance)
PEGylated Propyl Chain Introduce polyethylene glycolIncreased aqueous solubility
Heterocyclic Replacement Substitute pyridazinone with triazineAltered target selectivity
  • Synthetic Methodology :
    Use parallel synthesis or combinatorial chemistry to generate libraries for SAR analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.